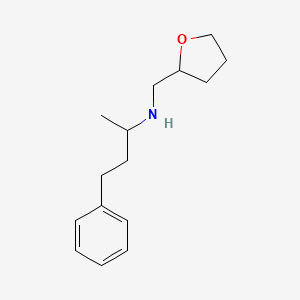
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine, also known as MPTFA, is a synthetic organic compound with a wide range of uses in scientific research. It is used in a variety of biochemical and physiological experiments, and has been studied for its potential applications in drug development and other fields.
Wissenschaftliche Forschungsanwendungen
Neurotoxicology and Parkinson's Disease Research
The discovery and characterization of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin selective for the substantia nigra, have significantly advanced Parkinson's disease research. MPTP induces a parkinsonian state in humans and non-human primates, mimicking the disease's effects on the nigrostriatal dopaminergic system. This compound's unique properties have led to the development of a primate model for Parkinson's disease, facilitating deeper insights into the disease's pathophysiology and potential treatments. The structural and functional similarities between MPTP and the specified chemical compound highlight the importance of such neurotoxins in neurological research, particularly for understanding and modeling neurodegenerative diseases (Langston, Langston, & Irwin, 1984).
Heterocyclic Chemistry and Organic Synthesis
The reactivity of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles has been extensively studied, revealing the versatility of these compounds in synthesizing a wide range of heterocyclic structures. This research demonstrates the potential applications of such compounds in creating novel organic materials, including pharmaceuticals, agrochemicals, and polymers. The intricate reactions involving "(1-Methyl-3-phenyl-propyl)-(tetrahydro-furan-2-ylmethyl)-amine" within this domain underscore the compound's significance in the development of new synthetic methodologies and materials (Kamneva, Anis’kova, & Egorova, 2018).
Biomarker Research in Tobacco-Related Cancer
The study of human urinary carcinogen metabolites offers critical insights into tobacco's role in cancer. Such research emphasizes the importance of identifying and quantifying biomarkers related to carcinogen exposure, metabolism, and potential health risks. Compounds similar to "this compound" may serve as key subjects in developing assays for detecting carcinogen metabolites in biological samples, aiding in the early detection of cancer and the evaluation of exposure risks (Hecht, 2002).
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-13(16-12-15-8-5-11-17-15)9-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-16H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHGAQOKJAJLPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2557428.png)
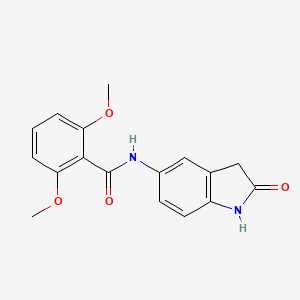

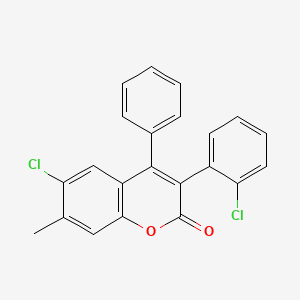


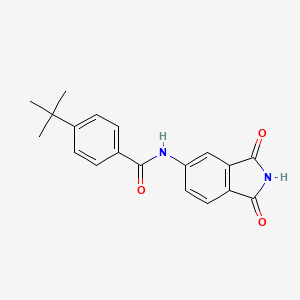


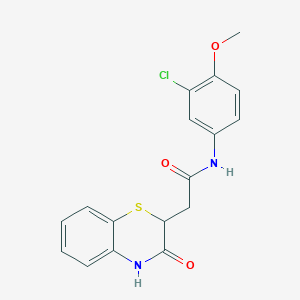
![(Z)-methyl 2-(6-bromo-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2557443.png)
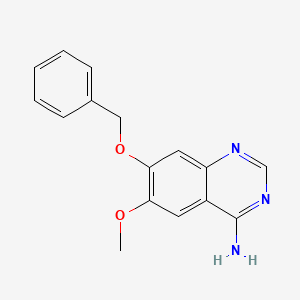
![N-(3-bromophenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2557448.png)
![2,2-Dimethylspiro[1H-indene-3,2'-oxirane]](/img/structure/B2557450.png)